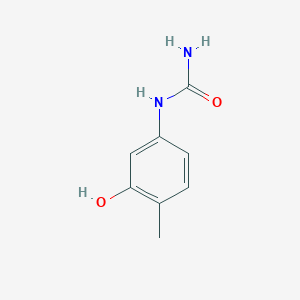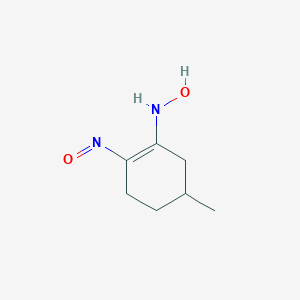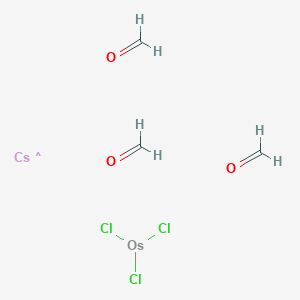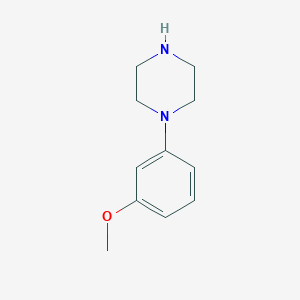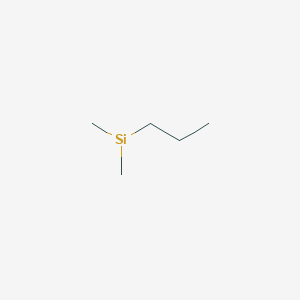
Dimethyl(propyl)silicon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(propyl)silicon, also known as DMP silicone, is a type of silicone polymer that is widely used in scientific research. This compound has gained popularity due to its unique properties, such as high thermal stability, hydrophobicity, and biocompatibility. DMP silicone has been used in various applications, including microfluidics, tissue engineering, and drug delivery systems.
作用機序
The mechanism of action of Dimethyl(propyl)silicon silicone is not well understood. However, it is believed that the hydrophobicity of this compound silicone plays a significant role in its properties. The hydrophobicity of this compound silicone prevents the adhesion of cells and proteins to its surface, making it an excellent material for microfluidic and tissue engineering applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound silicone are not well studied. However, it has been shown that this compound silicone is biocompatible and does not cause any significant adverse effects on cells and tissues.
実験室実験の利点と制限
The advantages of using Dimethyl(propyl)silicon silicone in lab experiments are its high thermal stability, hydrophobicity, and biocompatibility. These properties make this compound silicone an ideal material for various applications, such as microfluidics, tissue engineering, and drug delivery systems.
The limitations of using this compound silicone in lab experiments are its high cost and limited availability. This compound silicone is a relatively expensive material, and its synthesis requires specialized equipment and expertise. Additionally, this compound silicone is not readily available in the market, and researchers need to synthesize it in-house.
将来の方向性
The future directions of Dimethyl(propyl)silicon silicone research are vast and include the development of new applications and the optimization of existing ones. Some of the future directions of this compound silicone research include the development of new microfluidic devices for drug screening, the optimization of this compound silicone scaffolds for tissue engineering applications, and the development of new drug delivery systems using this compound silicone.
Conclusion
In conclusion, this compound silicone is a unique material that has gained popularity in scientific research due to its high thermal stability, hydrophobicity, and biocompatibility. This compound silicone has been used in various applications, including microfluidics, tissue engineering, and drug delivery systems. The synthesis method of this compound silicone is relatively simple, and its properties make it an ideal material for lab experiments. The future directions of this compound silicone research are vast and include the development of new applications and the optimization of existing ones.
合成法
Dimethyl(propyl)silicon silicone can be synthesized through the reaction of propylmagnesium bromide and dimethyldichlorosilane. The reaction takes place in the presence of a catalyst, such as copper iodide or nickel chloride. The resulting product is a silicone polymer with a propyl group attached to the silicon atom. The synthesis method of this compound silicone is relatively simple and can be easily scaled up for industrial production.
科学的研究の応用
Dimethyl(propyl)silicon silicone has been widely used in scientific research due to its unique properties. One of the main applications of this compound silicone is in microfluidics, where it is used as a coating material to prevent the adhesion of cells and proteins to the surface of microchannels. This property makes this compound silicone an ideal material for the fabrication of microfluidic devices for cell culture and drug screening.
This compound silicone has also been used in tissue engineering, where it is used as a scaffold material for the regeneration of various tissues, such as bone, cartilage, and nerve. The biocompatibility of this compound silicone allows for the growth of cells and tissues on its surface, making it an excellent material for tissue engineering applications.
In drug delivery systems, this compound silicone has been used as a coating material for the controlled release of drugs. The hydrophobicity of this compound silicone allows for the sustained release of drugs over an extended period, making it an ideal material for drug delivery applications.
特性
CAS番号 |
18143-31-2 |
|---|---|
分子式 |
C5H13Si |
分子量 |
101.24 g/mol |
InChI |
InChI=1S/C5H13Si/c1-4-5-6(2)3/h4-5H2,1-3H3 |
InChIキー |
YRYCXMBFJDGADV-UHFFFAOYSA-N |
SMILES |
CCC[Si](C)C |
正規SMILES |
CCC[Si](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



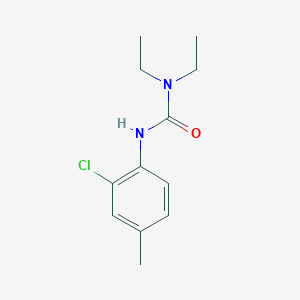


![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)
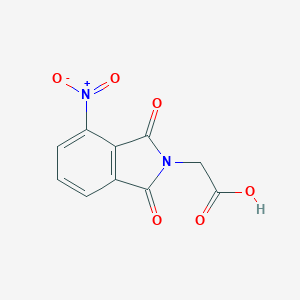
![Diazene, bis[4-(pentyloxy)phenyl]-, 1-oxide](/img/structure/B98930.png)
